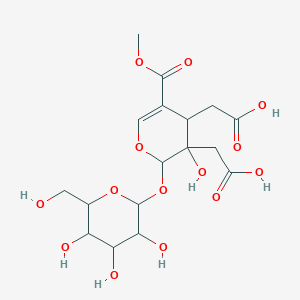
Nuezhenidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nuezhenidic acid is a compound that can be isolated from the fruits of Ligustrum lucidum . It possesses inhibitory activities against the influenza A virus .
Molecular Structure Analysis
The molecular formula of Nuezhenidic acid is C17H24O14 . Its molecular weight is 452.36406 . The 2D structure of Nuezhenidic acid is available in the referenced source .Physical And Chemical Properties Analysis
Nuezhenidic acid has a molecular weight of 452.37 . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Scientific Research Applications
Application in Diabetic Nephropathy Treatment
Nuezhenidic acid has been found to be effective in the treatment of diabetic nephropathy (DN) in rats . The study showed that extracts containing Nuezhenidic acid decreased the levels of blood glucose, serum creatinine (SCr), blood urea nitrogen (BUN), and 24-h urinary protein (24-h Upro) in DN rats . This suggests that Nuezhenidic acid could potentially be used in the development of treatments for diabetic nephropathy.
Role in Anti-Inflammatory Activity
The same study also found that extracts containing Nuezhenidic acid reduced levels of pro-inflammatory cytokines (IL-1β, TNF-α, and IL-6) in DN rats . This indicates that Nuezhenidic acid may have anti-inflammatory properties, which could be beneficial in the treatment of diseases characterized by inflammation.
Impact on Lipid Metabolism
Nuezhenidic acid was found to influence lipid metabolism in DN rats . The study showed that it increased the level of high-density lipoprotein cholesterol (HDL-C) and decreased the levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) . This suggests that Nuezhenidic acid could potentially be used in the management of lipid disorders.
Application in Traditional Chinese Medicine
Nuezhenidic acid is one of the predominant constituents in Compound Shenhua Tablet, a seven-herb Chinese medicine used for IgA nephropathy . This indicates its potential application in traditional Chinese medicine.
Pharmacokinetic Studies
Nuezhenidic acid has been used in pharmacokinetic studies to understand the distribution of drugs in the body . In a study, the concentrations of drugs including Nuezhenidic acid were determined to understand their distribution in the kidney .
Role in the Transformation of Components during Wine-Steaming
In traditional Chinese medicine, the process of wine-steaming can lead to the transformation of components. It has been found that specnuezhenide, 1‴-O-β-d-glucosylformoside, G13, and oleonuezhenide can be transformed into salidroside, hydroxytyrosol, and Nuezhenidic acid during wine-steaming . This highlights the role of Nuezhenidic acid in the transformation of components during the wine-steaming process.
Safety and Hazards
Future Directions
A study has shown that Nuezhenidic acid has protective effects on diabetic nephropathy rats . The pharmacokinetic parameters and kidney distribution showed that wine-steaming could affect the absorption and distribution of Nuezhenidic acid . This suggests potential future directions for research into the therapeutic applications of Nuezhenidic acid.
Mechanism of Action
Target of Action
Nuezhenidic acid, an iridoid glycoside, has been found to possess inhibitory activities against the Influenza A virus . This suggests that the primary target of Nuezhenidic acid could be the proteins or enzymes involved in the life cycle of the Influenza A virus.
Biochemical Pathways
Given its inhibitory activity against the influenza a virus , it is likely that it impacts the pathways related to viral replication and infection
Result of Action
Nuezhenidic acid has been shown to have inhibitory activities against the Influenza A virus . This suggests that it could potentially be used as an antiviral agent.
properties
IUPAC Name |
2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRZULFRVWCUPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does wine-steaming affect the concentration of nuezhenidic acid in Ligustri Lucidi Fructus?
A1: Wine-steaming leads to a marked increase in nuezhenidic acid concentration in Ligustri Lucidi Fructus. This increase occurs gradually over time, reaching a steady state after 24 hours of steaming. [] This suggests that the steaming process might break down other compounds in the fruit, leading to the formation of nuezhenidic acid.
Q2: Does wine-steaming influence the pharmacokinetics of nuezhenidic acid?
A2: Yes, research indicates that wine-steaming significantly increases both the AUC0-24 (area under the concentration-time curve) and Cmax (peak plasma concentration) of nuezhenidic acid after oral administration in rats. [] This suggests that wine-processing enhances the absorption and bioavailability of nuezhenidic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

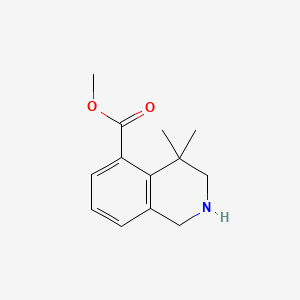
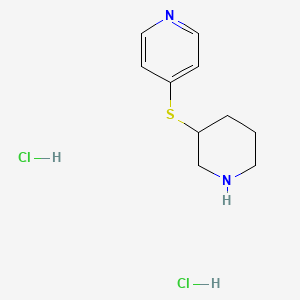
![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)
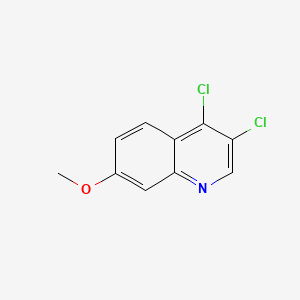
![3-[(Prop-2-en-1-yl)selanyl]-L-alanine](/img/structure/B598804.png)
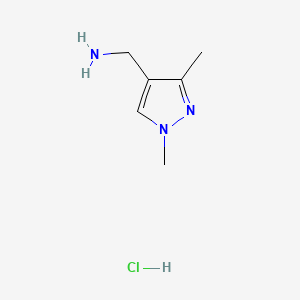
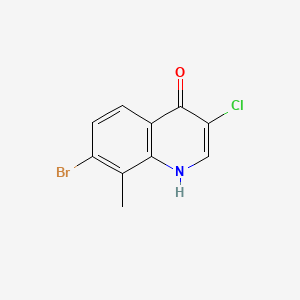

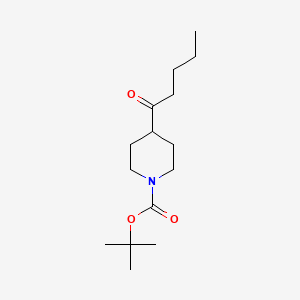
![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)
![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)
![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)
